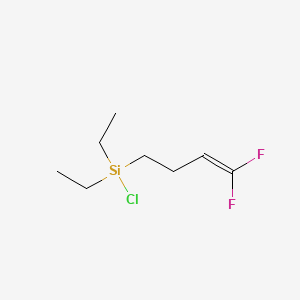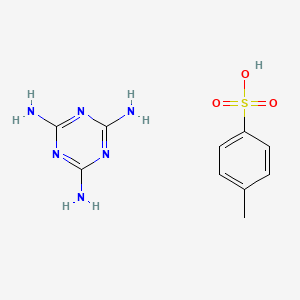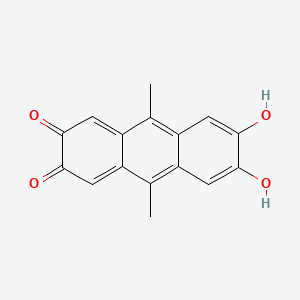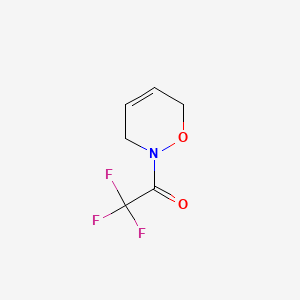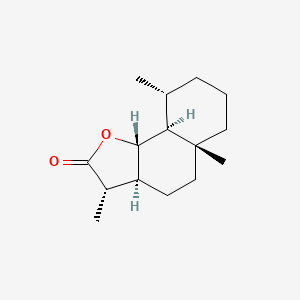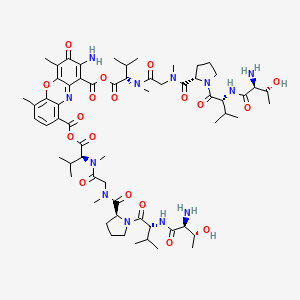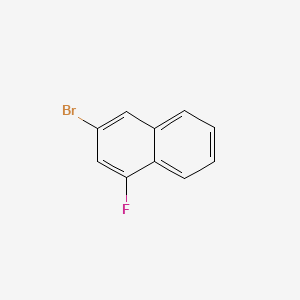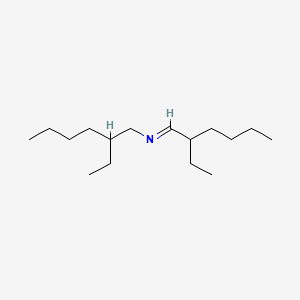
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) is a chemical compound with a unique structure that includes a seven-membered ring with alternating double bonds, a nitrile group, an isopropyl group, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-cycloheptatriene with a nitrile source and an isopropylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) involves its interaction with molecular targets such as enzymes or receptors. The nitrile and ketone groups can form hydrogen bonds or covalent bonds with target molecules, influencing their activity. The isopropyl group may also play a role in modulating the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Cycloheptatriene: Lacks the nitrile, isopropyl, and ketone groups, making it less versatile in chemical reactions.
1,3,5-Cycloheptatriene-1-carbonitrile: Similar structure but without the isopropyl and ketone groups.
1,3,5-Cycloheptatriene-1-carbonitrile,5-isopropyl: Lacks the ketone group, which affects its reactivity and applications.
Uniqueness
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its structure enables it to participate in a wide range of synthetic transformations, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
13785-56-3 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.215 |
IUPAC-Name |
7-oxo-3-propan-2-ylcyclohepta-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-8(2)9-4-3-5-11(13)10(6-9)7-12/h3-6,8H,1-2H3 |
InChI-Schlüssel |
JJMJEDFNWHIKRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)C#N |
Synonyme |
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


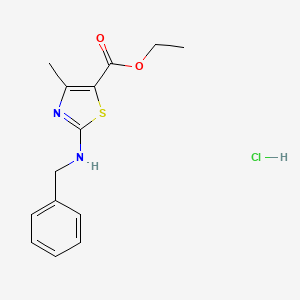
![methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B577098.png)
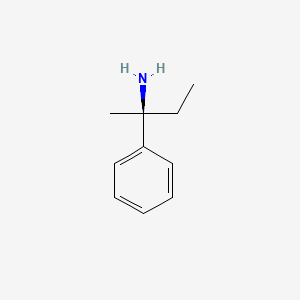

![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)
![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)
